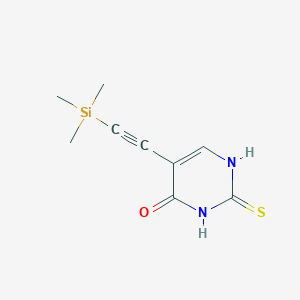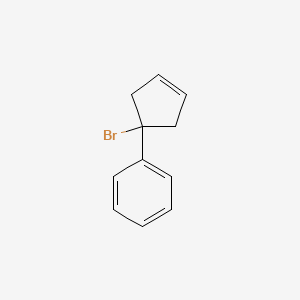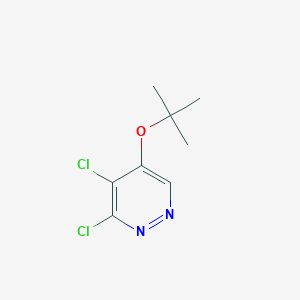
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-硫代-5-(三甲基硅基)乙炔基-2,3-二氢嘧啶-4(1H)-酮是一种属于嘧啶酮家族的杂环化合物。该化合物以嘧啶酮环的第二个位置上的硫代基团和第五个位置上的三甲基硅基乙炔基团的存在为特征。
准备方法
合成路线和反应条件
2-硫代-5-(三甲基硅基)乙炔基-2,3-二氢嘧啶-4(1H)-酮的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 2-硫代-2,3-二氢嘧啶-4(1H)-酮和三甲基硅基乙炔。
反应条件: 反应在受控条件下进行,通常涉及使用碳酸钾或氢化钠等碱来使起始原料去质子化。
偶联反应: 然后在钯催化剂存在下,将去质子化的中间体与三甲基硅基乙炔反应以形成所需的产物。
工业生产方法
虽然这种化合物的具体工业生产方法没有得到充分的记录,但一般方法涉及将实验室合成程序进行放大。这包括优化反应条件,使用更大的反应容器,并确保正确处理和处置试剂和副产物。
化学反应分析
反应类型
2-硫代-5-(三甲基硅基)乙炔基-2,3-二氢嘧啶-4(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫代基团转化为硫醇或硫醚。
取代: 三甲基硅基乙炔基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺或醇等亲核试剂可用于取代反应。
主要产品
氧化: 亚砜和砜。
还原: 硫醇和硫醚。
取代: 根据所用亲核试剂的不同,各种取代的嘧啶酮。
科学研究应用
2-硫代-5-(三甲基硅基)乙炔基-2,3-二氢嘧啶-4(1H)-酮在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的结构特征,正在探索其在药物开发中的潜在用途。
工业: 用于开发具有特定性质的新材料,例如导电性或荧光性。
作用机制
2-硫代-5-(三甲基硅基)乙炔基-2,3-二氢嘧啶-4(1H)-酮的作用机制涉及其与特定分子靶标的相互作用。硫代基团可以与蛋白质或酶上的亲核位点形成共价键,从而可能抑制其活性。三甲基硅基乙炔基团可以增强化合物的亲脂性,使其更容易通过细胞膜并提高其生物利用度。
相似化合物的比较
类似化合物
2-硫代-2,3-二氢嘧啶-4(1H)-酮: 缺乏三甲基硅基乙炔基团,使其亲脂性较低。
5,6-二甲基-2-硫代-2,3-二氢嘧啶-4(1H)-酮: 含有额外的甲基,改变了其化学反应性和生物活性。
独特性
2-硫代-5-(三甲基硅基)乙炔基-2,3-二氢嘧啶-4(1H)-酮的独特性在于同时存在硫代基团和三甲基硅基乙炔基团。这种组合赋予了独特的化学性质,例如增加的亲脂性和与生物靶标形成共价键的潜力,使其成为各种研究应用的有价值的化合物。
属性
CAS 编号 |
649558-83-8 |
|---|---|
分子式 |
C9H12N2OSSi |
分子量 |
224.36 g/mol |
IUPAC 名称 |
2-sulfanylidene-5-(2-trimethylsilylethynyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2OSSi/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
InChI 键 |
MLKDNNPRTMYNQH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CNC(=S)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)
![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)

